molecular formula C21H26ClN3O3S2 B2853504 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE CAS No. 1217046-89-3

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2853504
CAS No.: 1217046-89-3
M. Wt: 468.03
InChI Key: WEMOBGHAPUSHJM-UHFFFAOYSA-N
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Description

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE is a synthetic organic compound It belongs to the class of benzamide derivatives and features a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the Dimethylaminoethyl Side Chain: This step may involve nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: This can be done through amide bond formation reactions using carboxylic acid derivatives and amines.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Probes: Used in the study of biological systems due to its fluorescent properties.

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating various diseases.

    Diagnostic Agents: Used in imaging techniques to diagnose medical conditions.

Industry

    Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.

    Pharmaceuticals: Employed in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(methylamino)ethyl)-2-(methylthio)benzamide hydrochloride

Uniqueness

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications.

Biological Activity

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(methylsulfanyl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications. The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C30H34ClN4O5S2
  • Molecular Weight : 631.2 g/mol
  • IUPAC Name : 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide; hydrochloride

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, disrupting cellular processes essential for disease progression. Molecular docking studies suggest that the compound can bind effectively to active sites of enzymes involved in critical pathways.

Anticancer Activity

Several studies have reported the anticancer potential of benzothiazole derivatives. For instance:

  • Cell Lines Tested : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DAN-G (pancreatic cancer), with IC50 values indicating significant efficacy.
Cell LineIC50 (µM)Reference
MCF-70.11
DAN-GNot specified but noted as cytostatic

Antimicrobial Activity

Benzothiazole derivatives are frequently evaluated for their antimicrobial properties. This compound has shown moderate to significant activity against various bacterial strains:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaModerate

The structure's lipophilicity contributes to its antimicrobial effectiveness, with modifications in the side chains impacting activity levels.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

CompoundCOX-I Inhibition IC50 (µM)COX-II Inhibition IC50 (µM)
N-(4,7-Dimethoxy...)157.3146.42

Case Studies and Research Findings

  • In Vivo Studies : Animal models have demonstrated that the compound can reduce tumor growth and inflammation markers significantly compared to control groups.
  • Clinical Trials : Preliminary trials indicate promising results in patients with specific cancers; however, further studies are necessary to confirm these findings.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-23(2)12-13-24(20(25)14-8-6-7-9-17(14)28-5)21-22-18-15(26-3)10-11-16(27-4)19(18)29-21;/h6-11H,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMOBGHAPUSHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CC=C3SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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